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molecular formula C13H14N2O B8647835 (5-(Benzyloxy)pyridin-3-YL)methanamine

(5-(Benzyloxy)pyridin-3-YL)methanamine

Cat. No. B8647835
M. Wt: 214.26 g/mol
InChI Key: CVDBPUXHFGFUBS-UHFFFAOYSA-N
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Patent
US07504420B2

Procedure details

To a stirring solution of 181 mg of 3-(azidomethyl)-5-(benzyloxy)pyridine in 6 mL of THF at 0° C. was added 80.6 mg (2.12 mmol) of LiAlH4. The ice bath was removed and stirring was continued with warming to r.t. After 30 min. the reaction was quenched by adding successively 160 μL of H2O, 160 μL of 15% aqueous NaOH, and 480 μL of brine. The mixture was filtered through Celite and concentrated to yield crude (5-(benzyloxy)pyridin-3-yl)methanamine. The crude product was used without further purification.
Name
3-(azidomethyl)-5-(benzyloxy)pyridine
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
80.6 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]=1)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:12]([O:11][C:9]1[CH:10]=[C:5]([CH2:4][NH2:1])[CH:6]=[N:7][CH:8]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-(azidomethyl)-5-(benzyloxy)pyridine
Quantity
181 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NC=C(C1)OCC1=CC=CC=C1
Name
Quantity
80.6 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
After 30 min. the reaction was quenched
Duration
30 min
ADDITION
Type
ADDITION
Details
by adding successively 160 μL of H2O, 160 μL of 15% aqueous NaOH, and 480 μL of brine
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=NC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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